U0126-EtOH

Overview

Description

U0126-EtOH is a potent, non-ATP competitive, and selective inhibitor of MEK1 and MEK2, with IC50 values of 72 nM and 58 nM respectively . It is also an autophagy and mitophagy inhibitor . It is closely related to various biological processes such as differentiation, cell growth, autophagy, apoptosis, and stress responses .

Molecular Structure Analysis

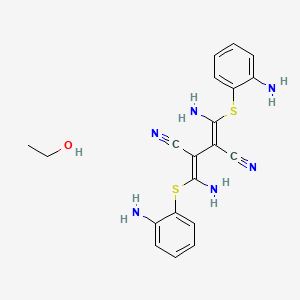

The molecular formula of U0126-EtOH is C20H22N6OS2 . It is an addition compound obtained by combining equimolar amounts of (2Z,3Z)-bis {amino [(2-aminophenyl)sulfanyl]methylidene}butanedinitrile (U0126) and ethanol .Physical And Chemical Properties Analysis

U0126-EtOH has a molecular weight of 426.56 . It is soluble in DMSO to a concentration of at least 50 mg/mL when warmed .Scientific Research Applications

U0126-EtOH is a compound that has been associated with various scientific research applications . It’s known to be a highly selective inhibitor of MEK 1 and MEK 2 , which are dual-specificity protein kinases that function in a mitogen-activated protein kinase cascade controlling cell growth and differentiation .

-

Cancer Research

- U0126-EtOH has been associated with cancer treatment . It’s used in research to study its effects on cancer cells and potential utility in cancer therapies .

- In experimental procedures, U0126-EtOH is often resuspended in DMSO or methanol and used to pretreat cells prior to stimulation .

- The outcomes of these studies vary, but U0126-EtOH’s ability to inhibit MEK 1 and MEK 2 suggests potential effectiveness in inhibiting cell growth and proliferation .

-

Neuroscience

-

Immunology

-

Molecular Biology

- U0126-EtOH is widely used in molecular biology research . It’s often used to study the effects of MEK1 and MEK2 inhibition on various cellular processes .

- In experimental procedures, U0126-EtOH is typically resuspended in DMSO or methanol and added to cell cultures .

- The outcomes of these studies can vary greatly depending on the specific research context and objectives .

-

Pharmacology

- U0126-EtOH is also used in pharmacological research . It’s often used to study the effects of MEK1 and MEK2 inhibition on drug responses .

- In experimental procedures, U0126-EtOH is typically resuspended in DMSO or methanol and added to cell cultures .

- The outcomes of these studies can vary greatly depending on the specific research context and objectives .

-

Cardiology

- U0126-EtOH has been used in research related to heart disease . In one study, pretreatment with 1mg/kg U0126-EtOH in STZ-induced diabetic mice improved cardiac function and ameliorated cardiac hypertrophy .

- In experimental procedures, U0126-EtOH is typically administered intraperitoneally .

- The outcomes of these studies can vary greatly depending on the specific research context and objectives .

-

Cellular Oxidative Stress

- U0126-EtOH has been used in research related to cellular oxidative stress . It’s often used to study the effects of MEK1 and MEK2 inhibition on oxidative stress responses .

- In experimental procedures, U0126-EtOH is typically resuspended in DMSO or methanol and added to cell cultures .

- The outcomes of these studies can vary greatly depending on the specific research context and objectives .

-

Stroke and Heart Attack Research

- U0126-EtOH has been used in research related to strokes and heart attacks . In one study, rats were subjected to 120 minutes tMCAO and thereafter treated with the MEK1/2 inhibitor U0126-EtOH (30 mg/kg intraperitoneally) at 0 and 24 hours of reperfusion .

- In experimental procedures, U0126-EtOH is typically administered intraperitoneally .

- The outcomes of these studies can vary greatly depending on the specific research context and objectives .

-

Diabetes Research

- U0126-EtOH has been used in research related to diabetes . In one study, pretreatment with 1mg/kg U0126-EtOH in STZ-induced diabetic mice improved cardiac function and ameliorated cardiac hypertrophy .

- In experimental procedures, U0126-EtOH is typically administered intraperitoneally .

- The outcomes of these studies can vary greatly depending on the specific research context and objectives .

Safety And Hazards

Future Directions

U0126-EtOH has been suggested to inhibit various cancers, but its complete mechanisms have not been clarified in cancers . It plays an essential role in balancing cellular homeostasis . There is potential for using U0126-EtOH to restrain cancers or suppress the MAPK pathway as a novel way of cancer treatment .

properties

IUPAC Name |

(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6S2.C2H6O/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22;1-2-3/h1-8H,21-24H2;3H,2H2,1H3/b17-11+,18-12+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQULUVMLGZVAF-OYJDLGDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO.C1=CC=C(C(=C1)N)S/C(=C(/C(=C(/SC2=CC=CC=C2N)\N)/C#N)\C#N)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585283 | |

| Record name | (2Z,3Z)-Bis{amino[(2-aminophenyl)sulfanyl]methylidene}butanedinitrile--ethanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

U0126-EtOH | |

CAS RN |

1173097-76-1 | |

| Record name | (2Z,3Z)-Bis{amino[(2-aminophenyl)sulfanyl]methylidene}butanedinitrile--ethanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

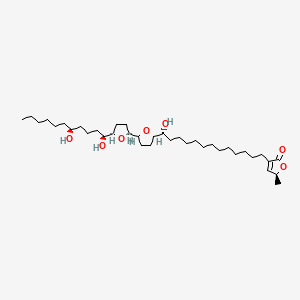

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

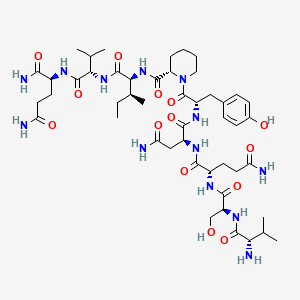

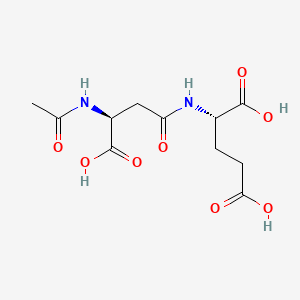

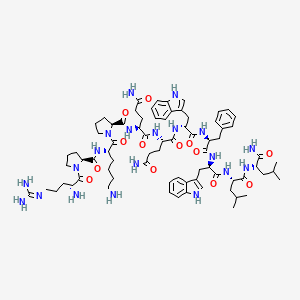

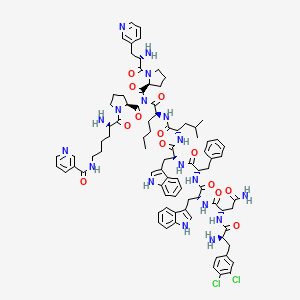

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dimethyl-3-[(methyl{2-[methyl({1-[3-(trifluoromethyl)phenyl]-1H-indol-3-YL}methyl)amino]ethyl}amino)methyl]-4H-chromen-4-one](/img/structure/B1681980.png)